BI-3802
Overview
Description
BI-3802 is a highly potent degrader of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a zinc finger transcription factor that plays a crucial role in the regulation of genes involved in cell cycle control, cell death, differentiation, and the DNA damage response. By inhibiting the interaction of the BTB/POZ domain of BCL6 with several co-repressors, this compound effectively degrades the BCL6 protein, making it a valuable tool for studying BCL6 biology and its role in various diseases, particularly diffuse large B-cell lymphoma (DLBCL) .
Mechanism of Action
- BI-3802 primarily targets the transcription factor BCL6 (B-cell lymphoma 6), which plays a crucial role in lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). BCL6 is an oncogenic driver that recruits co-repressor complexes through its Broad-Complex, Tramtrack, and Bric-a-brac (BTB) domain, resulting in transcriptional repression .
- This compound acts as a molecular glue, inducing a novel interaction between BCL6 and the E3 ligase SIAH1. This interaction leads to the polymerization of BCL6, forming filaments. Cryo-electron microscopy studies have revealed how this compound facilitates BCL6 dimerization and assembly into helices. Importantly, this polymerization results in BCL6 degradation .
- Unlike traditional proteolysis targeting chimeras (PROTACs), which rely on a linker connecting a protein of interest (POI) to an E3 ligase, molecular glues like this compound have been discovered serendipitously. They exploit cellular quality control machinery to selectively degrade proteins deemed “undruggable” by other means .
- This compound disrupts the BCL6(BTB)-corepressor interaction, leading to the de-repression of BCL6 target genes. This disruption results in anti-proliferative effects and may impact germinal center formation, where mutated B-cells originate .
- This compound has high potency, inhibiting the BTB domain of BCL6 with an IC50 of ≤3 nM. Its cullin-independent degradation mechanism sets it apart from other BCL6 inhibitors like BI-3812 .
- Upon this compound treatment, BCL6 undergoes selective degradation, while the BCL6 inhibitor BI-3812 does not alter BCL6 levels. This selective degradation is crucial for its antitumor activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
BI-3802 shows potent activity on human BCL6 with IC50 ≤ 3 nM in the BCL6:BCOR ULight TR-FRET assay . The compound interacts with the BTB domain of BCL6, a zinc finger transcription factor . By binding to DNA and recruiting one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain, BCL6 represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response .
Cellular Effects
In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron . Live cell fluorescence microscopy revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . Cryo-electron microscopy showed how this compound facilitates BCL6 dimerization and assembly into helices . This compound is located at the interfaces between BCL6 dimers, where it has specific contacts to a tyrosine residue in the BTB domain of one monomer and a cysteine residue in the BTB domain of the adjacent monomer while also facilitating the formation of an arginine–glutamate salt bridge between the two monomers .
Temporal Effects in Laboratory Settings
The magnitude of oligomerization can be controlled in vitro by this compound concentration and exposure time . In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron .
Metabolic Pathways
It is known that the compound interacts with the BTB domain of BCL6, a zinc finger transcription factor
Subcellular Localization
Live cell fluorescence microscopy has revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization
Preparation Methods
Synthetic Routes and Reaction Conditions
BI-3802 is synthesized through a series of chemical reactions that involve the formation of a complex molecular structure. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as chlorides and amides through substitution reactions.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BI-3802 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups on the this compound molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and amines
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
BI-3802 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the interactions and functions of the BCL6 protein. .
Biology: In biological research, this compound is used to investigate the role of BCL6 in cell cycle control, apoptosis, and differentiation. .
Medicine: this compound has potential therapeutic applications in the treatment of B-cell lymphomas and other cancers. .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel cancer treatments
Comparison with Similar Compounds
Similar Compounds
BI-3812: A BCL6 inhibitor that disrupts the BCL6-co-repressor interaction but does not induce BCL6 degradation
CCT373566: A potent BCL6 degrader with a different chemical structure but similar biological activity.
Uniqueness of BI-3802
This compound is unique in its ability to induce the polymerization and degradation of BCL6, a mechanism not observed with other BCL6 inhibitors or degraders. This unique mechanism of action makes this compound a valuable tool for studying BCL6 biology and developing new therapeutic strategies for B-cell lymphomas .
Properties
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJETQFYHZHNB-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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